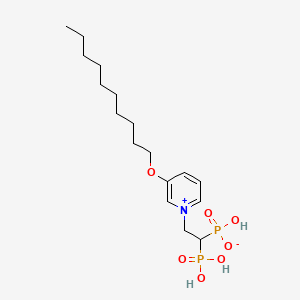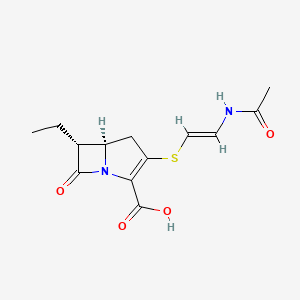
Antibiotic PS 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibiotic PS 7 is an antibiotic effective against Enterobacter, Klebsiella, Proteus, Serratia and Escherichia coli.
Scientific Research Applications
Antimicrobial Photodynamic Therapy
Antibiotic PS 7 has shown potential in antimicrobial photodynamic therapy (aPDT). This therapy uses visible light to activate a non-toxic molecule, known as a photosensitizer, resulting in the generation of reactive oxygen species that kill bacteria. Studies have explored novel photosensitizers, including PS 7, for their efficiency in aPDT, particularly against resistant pathogens. The research is moving towards clinical applications after promising in vitro results (Cieplik et al., 2018).
Antibacterial Activity of Tetraaryl-Porphyrin Photosensitizers
Research on tetraaryl-porphyrin photosensitizers, including PS 7, has demonstrated their antibacterial activity. These studies have been particularly focused on in vitro experiments against Gram-negative and Gram-positive bacteria. The efficacy of these photosensitizers, including commercial and synthetic types like PS 7, in bacterial inactivation has been a significant area of interest (Banfi et al., 2006).
Benzylidene Cyclopentanone Based Photosensitizers for Antimicrobial Photodynamic Therapy
The use of benzylidene cyclopentanone based photosensitizers, including variations of PS 7, has been studied for antimicrobial photodynamic therapy (aPDT). These studies have examined the relationship between chemical structures and antibacterial abilities, highlighting their potential in clinical applications against resistant bacteria like MRSA (Fang et al., 2016).
Synergic Combinations of Antimicrobial Peptides Against Biofilms
PS 7 has been part of research examining the synergistic combinations of antimicrobial peptides (AMPs) against biofilms, particularly those formed by methicillin-resistant Staphylococcus aureus (MRSA). This research is pivotal in developing new therapeutic approaches for resistant infections (Ciandrini et al., 2020).
Antiseptic Effect of Ps-K18: Antibacterial and Anti-Inflammatory Activities
Studies have investigated the antiseptic effects of Ps-K18, derived from bioactive peptides, which includes research on antibiotic PS 7. These studies focus on the antibacterial mechanism and anti-inflammatory activities, aiming to develop new antibiotics for treatments like Gram-negative sepsis (Jang et al., 2019).
properties
CAS RN |
72615-18-0 |
|---|---|
Product Name |
Antibiotic PS 7 |
Molecular Formula |
C13H16N2O4S |
Molecular Weight |
296.34 g/mol |
IUPAC Name |
(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H16N2O4S/c1-3-8-9-6-10(20-5-4-14-7(2)16)11(13(18)19)15(9)12(8)17/h4-5,8-9H,3,6H2,1-2H3,(H,14,16)(H,18,19)/b5-4+/t8-,9-/m1/s1 |
InChI Key |
PQZKMTPCUYSWBM-HOMPQPGZSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S/C=C/NC(=O)C |
SMILES |
CCC1C2CC(=C(N2C1=O)C(=O)O)SC=CNC(=O)C |
Canonical SMILES |
CCC1C2CC(=C(N2C1=O)C(=O)O)SC=CNC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
5R,6R-3-(E)-(2-acetamido)vinylthio-6-ethyl-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid antibiotic PS 7 antibiotic PS-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



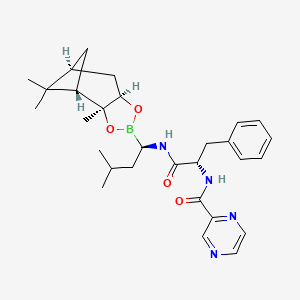
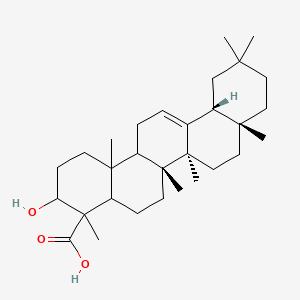

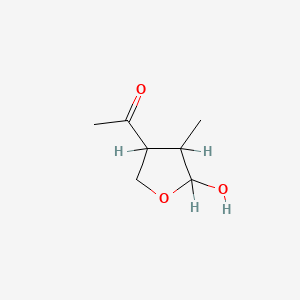
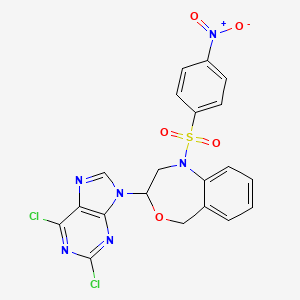
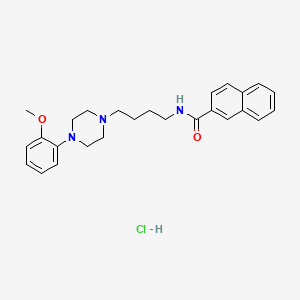
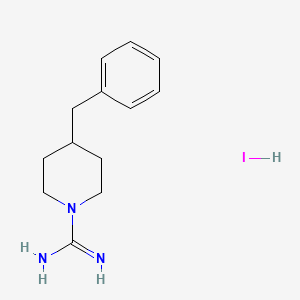
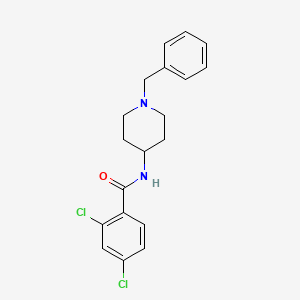
![N,N'-Bis[3-(4,5-Dihydro-1h-Imidazol-2-Yl)phenyl]biphenyl-4,4'-Dicarboxamide](/img/structure/B1667478.png)
![(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid](/img/structure/B1667480.png)
![(1-Hydroxy-1-phosphono-2-[1,1';4',1'']terphenyl-3-yl-ethyl)-phosphonic acid](/img/structure/B1667481.png)
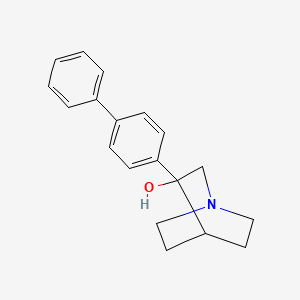
![[1-Hydroxy-2-(1,1':3',1''-Terphenyl-3-Yloxy)Ethane-1,1-Diyl]Bis(Phosphonic Acid)](/img/structure/B1667485.png)
